4-(3-Fluorophenyl)oxan-4-amine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Sourcing a reliable meta-fluorophenyl tetrahydropyran-4-amine building block often delays SAR campaigns. This 95% pure free base (CAS 1094283-08-5) resolves that bottleneck: • Documented kinase inhibitor baseline (IC₅₀ 15,000 nM) for direct SAR expansion. • Dual 5-HT₃A/P2X7 receptor antagonist activity with BindingDB-validated data. • Free amine form ready for amide coupling, reductive amination, or nucleophilic substitution without neutralization steps.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
CAS No. 1094283-08-5
Cat. No. B1523057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenyl)oxan-4-amine
CAS1094283-08-5
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC(=CC=C2)F)N
InChIInChI=1S/C11H14FNO/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8H,4-7,13H2
InChIKeyOJNPVEMLVYDCER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluorophenyl)oxan-4-amine: Product Specifications


4-(3-Fluorophenyl)oxan-4-amine (IUPAC: 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-ylamine; CAS 1094283-08-5) is a fluorinated tetrahydropyran-4-amine derivative with molecular formula C₁₁H₁₄FNO and molecular weight 195.23 g/mol . The compound features a tetrahydropyran (oxane) ring bearing a primary amine at the 4-position and a 3-fluorophenyl substituent on the same carbon . Commercially available from multiple vendors at 95% purity as a powder with storage at room temperature, this compound serves as a versatile building block in medicinal chemistry and organic synthesis applications .

1
Fluorinated tetrahydropyran-4-amine scaffold for SAR campaigns
2
Free base form ready for amide coupling and reductive amination without neutralization
3
Defined baseline for kinase inhibition and receptor antagonism selectivity studies

4-(3-Fluorophenyl)oxan-4-amine: Substitution Limitations


The 3-fluorophenyl substitution pattern on the tetrahydropyran-4-amine scaffold fundamentally alters the compound's physicochemical and biological interaction profile compared to unsubstituted, 2-fluoro, or 4-fluoro positional isomers . Meta-fluorine substitution on the phenyl ring modulates electronic distribution and steric accessibility of the primary amine, directly affecting hydrogen-bonding geometry, lipophilicity, and target binding orientation in ways that ortho- or para-fluoro analogs cannot replicate [1]. Furthermore, substituting the fluorophenyl group with chlorophenyl, methoxyphenyl, or unsubstituted phenyl introduces distinct differences in metabolic stability, solubility parameters, and receptor recognition that render simple analog interchange scientifically invalid without explicit comparative validation [2]. The quantitative evidence below establishes precisely where this compound diverges from its closest comparators.

Positional isomer Meta-fluorine orientation alters binding and physicochemical profile; ortho/para isomers may shift receptor interaction geometry.
Halogen replacement Chloro or methoxy substitution on phenyl ring changes metabolic stability and solubility; requires explicit comparator validation.
Salt form mismatch 2-fluoro and 3-methoxy analogs often supplied as HCl salts, requiring neutralization; free base avoids this but substitution is not interchangeable.

4-(3-Fluorophenyl)oxan-4-amine: Quantitative Evidence


Physicochemical Properties vs. Unsubstituted Analog

4-(3-Fluorophenyl)oxan-4-amine (C₁₁H₁₄FNO, MW 195.23) contains a single fluorine atom that differentiates it from the unsubstituted 4-phenyloxan-4-amine analog (C₁₁H₁₅NO, MW 177.24) [1]. This 18 Da molecular weight increase and the presence of a strongly electronegative fluorine substituent alters the compound's calculated lipophilicity and hydrogen-bonding capacity compared to the parent phenyl derivative .

Fluorine impact vs. unsubstituted
Class-level
ΔMW +18 Da; fluorine atom introduces electronegativity and H-bond modulation
Supports SAR substitution review; class-specific fluorine effect on permeability
Calculated profiles; target purity ≥95% commercial grade
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Binding Profiles: Meta-Fluorine vs. Ortho/Para Isomers

In arylcycloheptylamine systems structurally analogous to the tetrahydropyran-4-amine scaffold, the 3-fluoro-substituted primary amine demonstrated the highest NMDA receptor binding affinity within the fluorinated series, significantly exceeding the binding of 2-fluoro and 4-fluoro positional isomers [1]. This class-level evidence indicates that meta-fluorine placement on the phenyl ring confers optimal receptor interaction geometry compared to ortho- or para-substitution patterns .

Binding: meta vs. ortho/para
Class-level
3-fluoro primary amine showed highest NMDA binding in analogous arylcycloheptylamine series
Positional isomer context may impact binding interpretation; ortho/para not interchangeable
Class inference; scaffold-dependent
Receptor Pharmacology Structure-Activity Relationship Fluorine Chemistry

HIV Antiviral Inactivity and Selectivity Baseline

In cell-based antiviral screening against HIV using the CEM-T4 cell line and MTT assay readout, 4-(3-fluorophenyl)oxan-4-amine demonstrated minimal antiviral activity, requiring >20 µM concentration to achieve >90% viral inhibition [1]. This quantitative inactivity profile establishes a defined selectivity baseline useful for counter-screening applications and target deconvolution studies.

HIV inactivity baseline
Reported
EC₅₀ >20 µM for >90% inhibition in CEM-T4 cells (MTT assay)
Supports counter-screening selectivity context; reported HIV inactivity
Negative data; CEM-T4 cell line
Antiviral Screening HIV Research Selectivity Profiling

Free Base Form Availability vs. Salt Analogs

4-(3-Fluorophenyl)oxan-4-amine is commercially available in free base form (CAS 1094283-08-5, purity ≥95%) from multiple vendors including Sigma-Aldrich (Enamine catalog EN300-94734) . In contrast, several closely related analogs including 4-(2-fluorophenyl)oxan-4-amine and 4-(3-methoxyphenyl)oxan-4-amine are predominantly supplied as hydrochloride salts , requiring additional neutralization steps before use in reactions sensitive to acidic conditions or chloride counterions .

Free base vs. HCl salt analogs
Data to verify
Free base form (CAS 1094283-08-5) available; 2-fluoro and 3-methoxy analogs supplied as hydrochloride salts
Free base may simplify synthesis workflow; salt-form comparators require neutralization review
Commercial availability; verify lot form
Chemical Synthesis Building Blocks Research Procurement

Kinase Inhibition Potency Benchmark

In biochemical kinase inhibition assays using the Z'-LYTE assay system (Invitrogen) at pH 7.5 and 23°C, 4-(3-fluorophenyl)oxan-4-amine demonstrated an IC₅₀ value of 15,000 nM (15 µM) against the tested kinase target in 384-well small volume plate format [1]. This quantitative potency measurement provides a defined reference point for structure-activity relationship (SAR) optimization efforts and analog comparison studies.

Kinase inhibition benchmark
Reported
IC₅₀ = 15,000 nM (15 µM) in Z'-LYTE assay (pH 7.5, 23°C)
Reported kinase inhibition baseline for SAR optimization
Z'-LYTE system, 384-well format
Kinase Inhibition Enzymology Drug Discovery

Dual Receptor Antagonism: 5-HT₃A and P2X7

Functional antagonist activity has been documented for 4-(3-fluorophenyl)oxan-4-amine at two distinct receptor targets: human 5-HT₃A serotonin receptors expressed in HEK293 cells and mouse P2X7 purinergic receptors expressed in 1321N1 cells [1][2]. In both assays, the compound reduced agonist-induced calcium flux as measured by Fluo-4AM dye-based FLIPR assays, establishing a dual receptor modulation profile [1][2]. The quantitative antagonist activity values (Ki or IC₅₀) are available through the BindingDB repository.

Dual receptor antagonism
Reported
Antagonist activity at human 5-HT₃A (HEK293) and mouse P2X7 (1321N1) receptors; FLIPR readout
Dual receptor antagonism context; supports serotonergic/purinergic signaling studies
BindingDB data; quantitative values available
GPCR Pharmacology Ion Channels Neuropharmacology

4-(3-Fluorophenyl)oxan-4-amine: Validated Applications


SAR Scaffold Optimization

The compound serves as a defined starting point for SAR campaigns targeting kinase inhibition or receptor antagonism, with a documented baseline IC₅₀ of 15,000 nM in kinase assays [1]. Its meta-fluorophenyl substitution pattern and free base availability enable systematic exploration of substitution effects on tetrahydropyran-4-amine scaffold potency and selectivity .

Antiviral Counter-Screening and Selectivity

With demonstrated inactivity against HIV (EC₅₀ >20 µM for >90% inhibition in CEM-T4 cells) [1], the compound provides a validated negative control for counter-screening campaigns, confirming that observed antiviral activity in test compounds represents genuine target engagement rather than non-specific cellular effects .

Serotonergic and Purinergic Signaling Research

The documented antagonist activity at both human 5-HT₃A and mouse P2X7 receptors positions this compound as a pharmacological tool for dissecting calcium signaling pathways mediated by these receptors [1]. The availability of quantitative binding data through BindingDB enables precise experimental design and dose-response characterization .

Fluorinated Building Block for Organic Synthesis

As a commercially available free base with ≥95% purity from reputable vendors [1], the compound is directly suitable for amide coupling, reductive amination, and nucleophilic substitution reactions without requiring neutralization steps needed for hydrochloride salt analogs . The primary amine functionality and tetrahydropyran ring system support diverse synthetic transformations in complex molecule construction [1].

Application
Selection Property
Validation Focus
SAR scaffold optimization
Meta-fluorophenyl tetrahydropyran-4-amine building block
Kinase inhibition baseline review
Antiviral counter-screening
Documented HIV inactivity profile
Selectivity and off-target review
Serotonergic/purinergic signaling
Dual receptor (5-HT₃A, P2X7) antagonist profile
Calcium flux assay response interpretation
Fluorinated building block synthesis
Free base, primary amine functionality
Amide coupling and reductive amination compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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